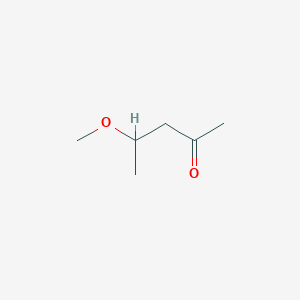

4-Methoxypentan-2-one

Description

Contextualization within Ketone and Ether Chemistry

4-Methoxypentan-2-one is structurally classified as both a ketone and an ether. youtube.com The ketone functional group consists of a carbonyl group (a carbon-oxygen double bond) bonded to two other carbon atoms. quora.comunizin.org This feature is central to a vast array of organic compounds and is known for its characteristic reactivity, particularly nucleophilic addition to the carbonyl carbon. ncert.nic.in The boiling points of ketones are generally higher than those of hydrocarbons and ethers with comparable molecular masses due to dipole-dipole interactions, yet lower than alcohols because they cannot form intermolecular hydrogen bonds with themselves. ncert.nic.inlibretexts.org

The combination of these two functional groups in a single molecule creates a unique chemical entity. The electron-donating nature of the methoxy (B1213986) group can influence the electrophilicity of the nearby carbonyl carbon, potentially modulating its reactivity towards nucleophiles. solubilityofthings.com

Fundamental Structural Features and Reactivity Principles of Methoxyketones

The structure of this compound, with its IUPAC name confirming the placement of the methoxy group at the fourth carbon and the ketone at the second carbon of a pentane (B18724) chain, is key to its reactivity. nih.gov The molecule possesses a chiral center at the carbon atom bearing the methoxy group, meaning it can exist as two enantiomers.

The reactivity of methoxyketones is a composite of the individual functionalities. The carbonyl group is susceptible to nucleophilic attack, a cornerstone of ketone chemistry. However, the presence of the ether oxygen can lead to more complex reaction pathways. For instance, in the gas phase, deprotonated α-methoxyketones can undergo intramolecular cyclization reactions to form allene (B1206475) oxide ion complexes. psu.edu

Furthermore, β-methoxy ketones are known to undergo base-catalyzed β-elimination reactions in aqueous solutions. acs.org Lewis acids can also promote β-substitution reactions of β,γ-unsaturated ketones with alcohols to form β-alkoxy ketones, a reaction that proceeds through the in-situ isomerization to an α,β-unsaturated ketone followed by a 1,4-addition. researchgate.netthieme-connect.com The synthesis of α-methoxyketones can be achieved through methods like the conjugate addition of α-methoxyacylchromate complexes to electron-poor olefins. nih.gov

Review of Existing Academic Literature on Related Pentanone Derivatives

The study of pentanone derivatives is a rich field of research. For instance, 2-pentanone and its derivatives are found in various natural products and have been investigated for their biological activities. foodb.ca Research into compounds like 2-Pentanone, 3-((dimethylamino)methyl)-4-methyl-, hydrochloride highlights the interest in the pharmacological potential of modified pentanone structures. ontosight.ai

The synthesis and reactivity of various pentanone derivatives have been extensively explored. For example, the double-aldol-Tishchenko reaction has been successfully applied to 3-pentanone (B124093) derivatives to create highly functionalized 3-amino-1,5-diol derivatives. soton.ac.uk The synthesis of 4-S-glutathionyl-4-methylpentan-2-one, a precursor to a key aroma compound in Sauvignon Blanc, demonstrates the relevance of pentanone derivatives in food chemistry. acs.org

Furthermore, perfluoro-2-methyl-3-pentanone, a fluorinated derivative, has found applications as a fire-extinguishing agent. researchgate.net The study of the reaction kinetics of pentanone derivatives, such as the reaction of cyclopentenone derivatives with OH radicals, is crucial for understanding their atmospheric chemistry. acs.org The diverse applications and complex reactivity of these related compounds underscore the importance of continued investigation into the specific properties and potential of this compound.

Data and Properties of this compound

Below are tables detailing some of the known physical and chemical properties of this compound and a related compound for comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H12O2 | nih.gov |

| Molecular Weight | 116.16 g/mol | nih.gov |

| CAS Number | 13122-52-6 | nih.gov |

Table 2: Physical and Chemical Properties of a Related Pentanone Derivative: 4-Methoxy-4-methyl-2-pentanone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H14O2 | nist.gov |

| Molecular Weight | 130.1849 g/mol | nist.gov |

| CAS Number | 107-70-0 | nist.gov |

| Boiling Point | 154-155 °C | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxypentan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)4-6(2)8-3/h6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEZGZQZWFYHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508117 | |

| Record name | 4-Methoxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13122-52-6 | |

| Record name | 4-Methoxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Methoxypentan 2 One

Established Synthetic Pathways for Ketones and Ethers

Traditional synthetic methods provide a robust foundation for the synthesis of ketones and ethers, which can be adapted for the specific structure of 4-methoxypentan-2-one.

Alkylation at the α-carbon of a ketone is a cornerstone of carbon-carbon bond formation. This is typically achieved through the generation of a nucleophilic enolate or enamine intermediate, which then reacts with an electrophile.

Enolate Chemistry: Ketones can be deprotonated at the α-carbon using a suitable base to form an enolate. ubc.ca The acidity of these α-protons is due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base. ncert.nic.in For direct alkylation, a strong, sterically hindered base like lithium diisopropylamide (LDA) is often used to irreversibly form the enolate. ubc.cayoutube.com The less substituted "kinetic" enolate is typically formed under these conditions. pitt.edu The enolate can then react with an alkyl halide in an SN2 reaction to form the alkylated ketone. ubc.ca A potential synthesis for this compound could start from acetone, forming its enolate, which is then alkylated with a 1-halo-2-methoxypropane. However, polyalkylation can be a significant side reaction. pitt.edu

Enamine Chemistry: An alternative to direct enolate alkylation involves the use of enamines, which are formed from the reaction of a ketone with a secondary amine (e.g., pyrrolidine (B122466) or morpholine). makingmolecules.commasterorganicchemistry.com Enamines are nucleophilic at the α-carbon and are more reactive than enols but less reactive than enolates. makingmolecules.com They react with electrophiles like alkyl halides. masterorganicchemistry.com A subsequent hydrolysis step with aqueous acid regenerates the ketone, now alkylated at the alpha position. youtube.commakingmolecules.com This approach, known as the Stork enamine synthesis, can be more regioselective and avoid some of the side reactions associated with enolate alkylations.

Table 1: Comparison of Enolate and Enamine Alkylation

| Feature | Enolate Alkylation | Enamine Alkylation (Stork) |

|---|---|---|

| Intermediate | Enolate (negatively charged) | Enamine (neutral) |

| Reagents | Strong base (e.g., LDA), alkyl halide | Secondary amine, acid catalyst, alkyl halide, then H3O+ |

| Reactivity | Highly reactive, risk of side reactions (polyalkylation, self-condensation) | Moderately reactive, generally cleaner reactions |

| Key Advantage | Direct, powerful method for C-C bond formation | Good regioselectivity, milder conditions, avoids strong bases |

One of the most common and reliable methods for preparing ketones is the oxidation of secondary alcohols. libretexts.org For this compound, the logical precursor would be 4-methoxypentan-2-ol (B1613570). The oxidation reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon bearing the hydroxyl group. byjus.com

A wide variety of oxidizing agents can accomplish this transformation. wikipedia.org Chromium-based reagents have historically been prevalent. libretexts.org

Chromic acid (H₂CrO₄) , often generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) with aqueous sulfuric acid (Jones oxidation), is a strong oxidant that readily converts secondary alcohols to ketones. libretexts.orgchemistryviews.org

Pyridinium chlorochromate (PCC) is a milder alternative that is soluble in organic solvents like dichloromethane (B109758) and can oxidize secondary alcohols to ketones efficiently without the need for strong aqueous acid. libretexts.orgchemistryviews.org

Pyridinium dichromate (PDC) is another mild chromium-based reagent. chemistryviews.org

Modern methods often avoid chromium due to its toxicity. These include:

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is performed at low temperatures. chemistryviews.org

Dess-Martin Periodinane (DMP): This reagent is a hypervalent iodine compound that provides a mild and efficient oxidation of secondary alcohols to ketones at room temperature. wikipedia.orgchemistryviews.org

Table 2: Common Reagents for Oxidation of Secondary Alcohols to Ketones

| Reagent/Method | Common Conditions | Key Characteristics |

|---|---|---|

| Jones Oxidation (CrO3/H2SO4) | Acetone, 0°C to room temp | Strong oxidant, aqueous conditions. chemistryviews.org |

| PCC (Pyridinium Chlorochromate) | CH2Cl2, room temp | Milder, anhydrous conditions. libretexts.org |

| Swern Oxidation (DMSO, (COCl)2, Et3N) | CH2Cl2, -78°C to room temp | Chromium-free, requires low temperatures. chemistryviews.org |

| Dess-Martin Periodinane (DMP) | CH2Cl2, room temp | Chromium-free, mild, room temperature. wikipedia.org |

The synthesis of molecules containing both methoxy (B1213986) and ketone functionalities can sometimes be achieved through specialized routes. For instance, the conjugate addition (Michael addition) of methanol (B129727) to an α,β-unsaturated ketone is a direct method for preparing β-methoxy ketones. The synthesis of this compound could be envisioned via the addition of methanol to pent-3-en-2-one. This reaction is typically catalyzed by a base (e.g., sodium methoxide) to generate the methoxide (B1231860) nucleophile.

Another relevant synthesis is that of the analog 4-methoxy-4-methyl-2-pentanone, also known as Pentoxone. sielc.comnist.gov Its synthesis often starts from diacetone alcohol (4-hydroxy-4-methyl-2-pentanone). sigmaaldrich.com The hydroxyl group can be converted to a methoxy group via Williamson ether synthesis, where the alcohol is first deprotonated with a base like sodium hydride, followed by reaction with an electrophilic methyl source such as methyl iodide or dimethyl sulfate.

Advanced Synthetic Techniques

Modern synthetic chemistry offers more sophisticated tools for controlling reaction outcomes, particularly with respect to stereochemistry, and for improving efficiency through multi-component reactions.

The carbon at the 4-position in this compound is a stereocenter. Therefore, producing a single enantiomer of this compound requires a stereoselective synthesis. This is often crucial in pharmaceutical applications where only one enantiomer is biologically active. nih.gov

A primary strategy is the asymmetric reduction of a prochiral ketone precursor. For example, the reduction of 4-methoxypent-4-en-2-one or a related diketone could be achieved using chiral reducing agents or catalysts.

Biocatalysis: Enzymes, such as dehydrogenases found in microorganisms like Rhodotorula glutinis or in plants, can reduce ketones to alcohols with very high enantioselectivity. nih.gov The resulting chiral 4-methoxypentan-2-ol could then be oxidized to the ketone without affecting the stereocenter.

Asymmetric Transfer Hydrogenation: Chiral ruthenium (II) complexes can catalyze the transfer of hydrogen from a source like formic acid or isopropanol (B130326) to a ketone, producing chiral alcohols with high enantiomeric excess. acs.org This method is noted for its high stereoselectivity. acs.org

Alternatively, stereoselectivity can be introduced during the C-C bond formation step. Diastereoselective alkylation of a chiral enolate or enamine could be employed to set the desired stereochemistry at the α-carbon relative to an existing chiral center. pitt.edu

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. nih.govorganic-chemistry.org Designing an MCR for a specific target like this compound requires identifying starting materials that can assemble in a convergent manner.

While a direct MCR for this compound is not commonly cited, MCRs that generate highly functionalized ketones are well-known. organic-chemistry.org For example, a Mannich-type reaction involves an aldehyde, an amine, and a ketone. A variation could potentially be designed where one of the components introduces the methoxy group. Another approach involves isocyanide-based MCRs, such as the Ugi or Passerini reactions, which are powerful tools for creating diverse molecular structures, though they typically lead to amide-containing products rather than simple ketones. scribd.com The development of a novel MCR could involve the reaction of an enolate (from acetone), an aldehyde (like acetaldehyde), and a methoxy-containing nucleophile or electrophile under conditions that favor the formation of a derivative of the target structure.

In-Depth Article on the Synthesis of this compound Cannot Be Generated Due to Lack of Available Scientific Literature

Following a comprehensive and multi-stage search of available scientific databases and literature, it has been determined that there is insufficient detailed research data to construct a thorough and scientifically accurate article on the synthetic methodologies for this compound, as per the user's specific outline.

The requested article was to focus solely on "," with a dedicated subsection on "Green Chemistry Principles and Sustainable Synthesis." This required detailed research findings and data tables, which are not present in the accessible literature for this specific compound.

Initial and subsequent targeted searches consistently yielded information on a related but structurally distinct compound, 4-methoxy-4-methylpentan-2-one . The synthesis of this latter compound, primarily through the addition of methanol to mesityl oxide, is documented. However, this does not address the synthesis of the target molecule, this compound, which lacks the second methyl group at the 4-position.

The most probable synthetic pathway to this compound would involve the Michael addition of methanol to pent-3-en-2-one. Despite searching for this specific reaction, no peer-reviewed studies, patents, or scholarly articles were found that provide the necessary details—such as catalysts, reaction conditions, yields, and purification methods—to meet the requirements for a detailed, data-driven article. Similarly, no information was found regarding the application of green chemistry principles to the synthesis of this specific molecule.

Without verifiable and specific research findings, generating an article that is both scientifically accurate and adheres to the user's strict outline is not possible. Any attempt to do so would be based on speculation and extrapolation from related chemistries, thereby failing the core requirements of the user's request for a professional and authoritative document based on diverse and factual sources.

Reaction Mechanisms and Chemical Transformations of 4 Methoxypentan 2 One

Nucleophilic Addition Reactions at the Ketone Carbonyl

The carbonyl group in 4-Methoxypentan-2-one is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity underpins a variety of important chemical transformations. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol product. libretexts.org

Grignard reagents, with the general formula R-Mg-X, are powerful carbon-based nucleophiles that readily react with ketones. leah4sci.com The reaction of a Grignard reagent with this compound proceeds via nucleophilic addition to the carbonyl carbon. masterorganicchemistry.comchemistrysteps.com This step is typically irreversible and forms a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol, where the alkyl group from the Grignard reagent has been added to the carbonyl carbon. study.com For example, the reaction with methylmagnesium bromide would yield 2-methyl-4-methoxypentan-2-ol.

Table 1: Expected Products from the Reaction of this compound with Various Grignard Reagents

| Grignard Reagent (R-MgX) | R Group | Expected Tertiary Alcohol Product |

| Methylmagnesium Bromide (CH₃MgBr) | Methyl | 2-Methyl-4-methoxypentan-2-ol |

| Ethylmagnesium Chloride (CH₃CH₂MgCl) | Ethyl | 2-Ethyl-4-methoxypentan-2-ol |

| Phenylmagnesium Bromide (C₆H₅MgBr) | Phenyl | 2-Phenyl-4-methoxypentan-2-ol |

The ketone functionality of this compound can be reduced to a secondary alcohol using complex metal hydrides such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. researchgate.net This addition creates a tetrahedral alkoxide intermediate, which is then protonated during workup to give the final alcohol product, 4-methoxypentan-2-ol (B1613570).

Since the carbonyl carbon (C2) in this compound is prochiral, its reduction creates a new stereocenter. libretexts.org The nucleophilic attack of the hydride can occur from either face of the planar carbonyl group with nearly equal probability in an achiral environment. This results in the formation of a racemic mixture, containing equal amounts of (R)-4-methoxypentan-2-ol and (S)-4-methoxypentan-2-ol. The use of chiral reducing agents or catalysts would be necessary to achieve an enantioselective reduction, favoring one stereoisomer over the other. wikipedia.orgrsc.org

The rate of nucleophilic addition to a carbonyl group is significantly influenced by steric hindrance. csbsju.edu Ketones are generally less reactive than aldehydes because they have two alkyl substituents attached to the carbonyl carbon, which sterically impede the approach of the nucleophile. doubtnut.comdoubtnut.comlibretexts.org

In this compound, the carbonyl carbon is bonded to a methyl group and a larger 1-methoxyprop-2-yl group. The presence of these two groups creates more steric hindrance compared to a simpler ketone like acetone, but is comparable to other unsymmetrical ketones. This steric bulk can slow the rate of reaction with nucleophiles compared to less hindered ketones. libretexts.org

Table 2: Relative Reactivity of Ketones to Nucleophilic Addition Based on Steric Hindrance

| Ketone | Structure | Steric Hindrance | Expected Relative Reactivity |

| Acetone | CH₃COCH₃ | Low | High |

| 2-Butanone | CH₃COCH₂CH₃ | Moderate | Medium |

| This compound | CH₃COCH₂(CH₃)CHOCH₃ | Moderate-High | Medium-Low |

| 3,3-Dimethyl-2-butanone | CH₃COC(CH₃)₃ | Very High | Low |

Oxidation Reactions of this compound

Ketones are generally resistant to oxidation under mild conditions because they lack the hydrogen atom on the carbonyl carbon that is present in aldehydes. chemguide.co.uklibretexts.org Oxidation of ketones requires strong oxidizing agents and typically harsh conditions, often resulting in the cleavage of carbon-carbon bonds adjacent to the carbonyl group. libretexts.orgfiveable.me

The oxidation of ketones can proceed through various mechanisms, including pathways involving free radicals. With certain oxidants, such as manganese(III), the reaction is believed to initiate with the formation of an enol or enolate intermediate. ingentaconnect.com This enol tautomer can then be oxidized by the metal species in a single-electron transfer step to generate an α-keto radical. This radical intermediate can then undergo further reactions, such as reacting with oxygen or another oxidant molecule, to lead to the final oxidized products. ingentaconnect.com For this compound, radical formation would occur at either the C1 or C3 position.

The kinetics of ketone oxidation are often complex and depend on the specific oxidant and reaction conditions. In many cases, particularly in acidic solutions, the rate-determining step is the acid-catalyzed enolization of the ketone. ingentaconnect.comresearchgate.net When enolization is the slow step, the reaction rate is independent of the oxidant's concentration and is first-order with respect to the ketone. ingentaconnect.com

For other systems, such as oxidation by permanganate, the mechanism may involve a direct nucleophilic attack of the oxidant on the carbonyl carbon. researchgate.netrsc.org The stoichiometry of ketone oxidation is not always straightforward, as the initial products, such as α-hydroxyketones, can often be susceptible to further oxidation, potentially leading to cleavage of the carbon backbone and the formation of carboxylic acids. researchgate.net

Table 3: General Kinetic Observations in Ketone Oxidation

| Oxidant System | Typical Rate-Determining Step | General Rate Law |

| Tris(1,10-phenanthroline)Fe(III) | Enolization | Rate = k[Ketone] |

| Permanganate (Acidic) | Decomposition of Permanganate Ester | Rate = k[Ketone][MnO₄⁻][H⁺] |

| Thallium(III) (for methyl ketones) | Varies | First-Order in Ketone and Oxidant |

Metal-Catalyzed Oxidation Studies

Metal-catalyzed oxidation reactions are fundamental transformations in organic synthesis, enabling the conversion of various functional groups. royalsocietypublishing.org In the context of this compound, both the ketone and ether moieties present potential sites for oxidation, although the specific metal-catalyzed oxidation of this compound is not extensively documented in dedicated studies. However, the reactivity can be inferred from studies on analogous ketones and ethers.

Transition metal catalysts, particularly those based on copper, nickel, vanadium, and platinum, are known to facilitate the oxidation of organic substrates. royalsocietypublishing.orgacs.org For instance, copper-catalyzed systems have been developed for the aerobic oxidative esterification of simple ketones via C-C bond cleavage. acs.org This process could potentially convert this compound into ester fragments. The general mechanism for such transformations often involves the formation of an enolate, which then undergoes oxidative coupling or cleavage. thieme-connect.com

The ether linkage in this compound is also susceptible to oxidation. A proposed general mechanism for the oxidation of methyl ethers to ketones involves initial activation by a chlorinating agent, formation of an oxonium ion, followed by elimination to an oxocarbenium intermediate which is then trapped by water to yield a hemiacetal that collapses to the ketone. acs.org

The selectivity of metal-catalyzed oxidations can be influenced by the choice of metal catalyst, ligands, and reaction conditions. For example, some catalysts may favor oxidation at the carbon alpha to the ketone, while others might promote cleavage of the C-O bond in the ether.

Table 1: Overview of Potential Metal-Catalyzed Oxidation Reactions

| Catalyst System | Potential Transformation of this compound | General Principle |

|---|---|---|

| Copper(II) with an oxidant | Oxidative dimerization of the enolate | Formation of a 1,4-dicarbonyl compound through single-electron oxidation of the ketone-derived enolate. thieme-connect.com |

| Nickel-based nanoparticles with TBHP | Oxidation of the secondary carbon of the pentan-2-one backbone | Selective oxidation of secondary alkanes to ketones. royalsocietypublishing.org |

Rearrangement Reactions and Acid-Catalyzed Transformations

The presence of both a ketone and an ether group in this compound allows for a variety of rearrangement and acid-catalyzed transformations.

Under acidic conditions, ketones can tautomerize to their enol form. The enol of this compound can act as a nucleophile, participating in rearrangement reactions. One potential pathway involves an acid-catalyzed enone–dienol type rearrangement. rsc.org For analogous hydroxy-alkenyl cyclopentenones, treatment with acid leads to isomerization, which is proposed to proceed through an intermediate enol. rsc.org While this compound is acyclic, similar principles of protonation, enol formation, and subsequent bond migration could lead to isomeric structures.

Cascade reactions, where a single reaction setup initiates a sequence of transformations, are efficient methods for building molecular complexity. A study on the cyclocondensation of the structurally similar 4-hydroxy-4-methylpentan-2-one with cyanoacetamide in the presence of ammonium acetate revealed a cascade process. It was found that the reaction proceeds through a Knoevenagel condensation product, which then undergoes an intramolecular nucleophilic substitution to form a tetrahydropyridine derivative. It is conceivable that this compound, under appropriate conditions with a suitable reaction partner, could participate in similar cascade reactions initiated by the reactivity of its ketone functionality.

Substitution Reactions Involving Ketone and Ether Functional Groups

The ketone and ether functional groups in this compound exhibit distinct reactivities in substitution reactions. The carbonyl group of the ketone is a primary site for nucleophilic addition, which can be a prelude to substitution-type reactions. For example, the Grignard reaction involves the nucleophilic addition of an organomagnesium compound to the carbonyl carbon, leading to an alcohol after workup. thermofisher.com

The ether group is generally less reactive and typically requires harsh conditions, such as strong acids, for cleavage. Acid-catalyzed cleavage of the ether in this compound would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (from an acid like HBr or HI), resulting in an alcohol and an alkyl halide.

Enolate Chemistry and Alkylation at Alpha-Positions

The protons on the carbon atoms adjacent to the carbonyl group (the α-protons) of this compound are acidic and can be removed by a strong base to form an enolate. bham.ac.uk Enolates are potent nucleophiles and are central to many carbon-carbon bond-forming reactions, including alkylation. uwo.ca182.160.97 The alkylation of enolates typically proceeds via an SN2 mechanism, where the enolate attacks an alkyl halide. lumenlearning.comlibretexts.org

Since this compound is an unsymmetrical ketone, deprotonation can occur at either the C1 or C3 position, leading to two different enolates. The regioselectivity of enolate formation is governed by whether the reaction is under kinetic or thermodynamic control. thieme-connect.de

Kinetic Control: Favored by strong, sterically hindered bases (like lithium diisopropylamide, LDA), low temperatures, and aprotic solvents. This leads to the formation of the less substituted (kinetic) enolate, which is formed faster due to the greater accessibility of the C1 protons. youtube.comlibretexts.org

Thermodynamic Control: Favored by weaker bases (like sodium ethoxide), higher temperatures, and protic solvents. These conditions allow for equilibrium to be established, leading to the more stable, more substituted (thermodynamic) enolate, which is formed from deprotonation at the C3 position. youtube.comlibretexts.org

The choice of reaction conditions therefore allows for the selective alkylation at either the C1 or C3 position of this compound.

Table 2: Regioselectivity in Enolate Formation of this compound

| Control | Reaction Conditions | Base | Predominant Enolate Formed |

|---|---|---|---|

| Kinetic | Low temperature (-78 °C), aprotic solvent (THF) | Lithium diisopropylamide (LDA) | Less substituted (deprotonation at C1) |

Synthetic Utility of Alpha-Functionalization

The synthetic utility of this compound is significantly enhanced by its capacity for alpha-functionalization. This process involves the formation of an enolate intermediate by deprotonation at a carbon atom adjacent (in the alpha position) to the carbonyl group, followed by a reaction with an electrophile. As an unsymmetrical ketone, this compound presents two distinct sites for deprotonation: the C1 methyl group and the C3 methylene (B1212753) group. The regiochemical outcome of these reactions can be controlled by carefully selecting the reaction conditions to favor either kinetic or thermodynamic control. bham.ac.ukjove.com

Regioselectivity of Enolate Formation

The formation of a specific enolate regioisomer is crucial for directing subsequent functionalization.

Kinetic Enolate: Deprotonation at the C1 position, the less substituted and sterically more accessible carbon, is faster. stackexchange.compharmacy180.com This process is favored under conditions that are rapid and irreversible, typically involving a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF). jove.comudel.edu These conditions lead to the formation of the kinetic enolate as the major intermediate.

Thermodynamic Enolate: Deprotonation at the C3 position results in a more substituted, and therefore more thermodynamically stable, enolate. stackexchange.commasterorganicchemistry.com Its formation is favored under conditions that allow for equilibrium to be established between the two possible enolates. This is typically achieved using a smaller, weaker base (like sodium ethoxide) in a protic solvent at higher temperatures, which allows the initially formed kinetic enolate to revert to the ketone and eventually form the more stable thermodynamic product. udel.edufiveable.me

Alpha-Alkylation

A primary application of alpha-functionalization is the formation of new carbon-carbon bonds through the alkylation of the enolate intermediate. libretexts.org The enolate acts as a nucleophile and reacts with an alkyl halide in an SN2 reaction. The choice of reaction conditions dictates the position of alkylation.

For instance, reacting the pre-formed kinetic enolate of this compound with an electrophile such as iodomethane would be expected to yield 4-methoxy-1-methylpentan-2-one. Conversely, under thermodynamic control, the reaction would favor the formation of 3,4-dimethyl-4-methoxypentan-2-one.

Table 1: Predicted Outcomes of Alpha-Alkylation of this compound This table presents illustrative examples based on established principles of enolate chemistry, as specific experimental data for this compound is not readily available.

| Electrophile | Reaction Conditions | Predicted Major Product | Control Type |

| Iodomethane | 1. LDA, THF, -78°C2. CH₃I | 4-Methoxy-1-methylpentan-2-one | Kinetic |

| Iodomethane | 1. NaOEt, EtOH, 25°C2. CH₃I | 3,4-Dimethyl-4-methoxypentan-2-one | Thermodynamic |

| Benzyl Bromide | 1. LDA, THF, -78°C2. PhCH₂Br | 4-Methoxy-1-phenylpropan-2-one | Kinetic |

Alpha-Halogenation

Another significant transformation is alpha-halogenation, which introduces a halogen atom at the alpha-position. chemistrysteps.com These resulting α-haloketones are versatile synthetic intermediates, serving as precursors for a wide range of compounds, including heterocycles and α,β-unsaturated ketones. researchgate.netnih.govmdpi.comwikipedia.org

The reaction can proceed under both acidic and basic conditions, though the mechanisms and outcomes differ.

Under Acidic Conditions: The reaction proceeds through an enol intermediate. For unsymmetrical ketones, halogenation typically occurs at the more substituted α-carbon, which would be the C3 position of this compound. chemistrysteps.com A key advantage of acid-catalyzed halogenation is that the reaction tends to stop after a single halogenation. pressbooks.publibretexts.org

Under Basic Conditions: The reaction occurs via an enolate. youtube.comlibretexts.org A significant challenge with base-promoted halogenation is preventing polyhalogenation. The introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, making subsequent halogenations faster than the first. chemistrysteps.compressbooks.pub Therefore, achieving selective monohalogenation under basic conditions is difficult.

Table 2: Predicted Outcomes of Alpha-Halogenation of this compound This table presents illustrative examples based on established principles of enolate chemistry.

| Reagent | Reaction Conditions | Predicted Major Product | Control Type |

| Br₂ | Acetic Acid (catalyst) | 3-Bromo-4-methoxypentan-2-one | Acid-Catalyzed (Thermodynamic Enol) |

| Cl₂ | NaOH (promoted) | 1,1,1-Trichloro-4-methoxypentan-2-one* | Base-Promoted (Kinetic Enolate) |

*Under basic conditions with a methyl ketone, the reaction often proceeds to the haloform reaction if excess halogen is used, leading to cleavage and formation of a carboxylate and a haloform (e.g., chloroform). pressbooks.publibretexts.org

The functionalized products derived from these alpha-alkylation and halogenation reactions serve as valuable building blocks for more complex molecular architectures in organic synthesis.

Advanced Analytical Methodologies for the Characterization of 4 Methoxypentan 2 One

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for unraveling the molecular structure of 4-Methoxypentan-2-one, providing detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, enabling the differentiation between its structural isomers. pnnl.gov The ¹H-NMR spectrum provides information about the chemical environment of the hydrogen atoms, while ¹³C-NMR and its associated techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT), reveal the types of carbon atoms present (methyl, methylene (B1212753), methine, and quaternary). libretexts.orgopenstax.org

For this compound, the expected ¹H-NMR spectrum would exhibit distinct signals corresponding to the different proton environments. The methyl protons of the acetyl group would likely appear as a singlet, while the protons of the methoxy (B1213986) group would also produce a singlet at a different chemical shift. The methylene and methine protons would show more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons.

The ¹³C-NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ketone functional group would be observed at a characteristic downfield chemical shift. oregonstate.edu DEPT-135 experiments are particularly useful in distinguishing between the different types of carbon atoms. In a DEPT-135 spectrum, CH₃ and CH groups appear as positive peaks, while CH₂ groups appear as negative peaks, and quaternary carbons are absent. libretexts.orgopenstax.org This allows for the unambiguous assignment of each carbon signal, aiding in the complete structural elucidation and differentiation from its isomers.

Table 1: Predicted ¹³C-NMR and DEPT-135 Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | DEPT-135 Signal |

| C=O | 205-215 | Absent |

| CH-O | 70-80 | Positive |

| O-CH₃ | 50-60 | Positive |

| CH₂ | 40-50 | Negative |

| CH₃ (next to C=O) | 25-35 | Positive |

| CH₃ (on pentan chain) | 10-20 | Positive |

Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. nist.gov In electron ionization (EI) mass spectrometry, the molecule is fragmented, producing a unique pattern of ions that serves as a molecular fingerprint. The fragmentation of ketones is well-characterized and typically involves two primary pathways: alpha-cleavage and the McLafferty rearrangement. youtube.comchemguide.co.uk

For this compound, alpha-cleavage would involve the breaking of the carbon-carbon bond adjacent to the carbonyl group. The McLafferty rearrangement, if a gamma-hydrogen is available, would lead to the formation of a characteristic enol radical cation and the elimination of a neutral alkene molecule. youtube.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. mdpi.com This is particularly valuable for confirming the identity of this compound and for distinguishing it from isobaric interferences in complex matrices. HRMS is also instrumental in trace analysis, enabling the detection and identification of minute quantities of the compound and its impurities. news-medical.net

Table 2: Predicted Key Mass Fragments of this compound

| m/z | Predicted Fragment Structure | Fragmentation Pathway |

| 116 | [C₆H₁₂O₂]⁺• | Molecular Ion |

| 101 | [C₅H₉O₂]⁺ | Loss of CH₃• (Alpha-cleavage) |

| 73 | [C₄H₉O]⁺ | Alpha-cleavage |

| 58 | [C₃H₆O]⁺• | McLafferty Rearrangement |

| 43 | [C₂H₃O]⁺ | Alpha-cleavage |

Note: The relative intensities of the fragments can vary depending on the ionization energy and the specific mass spectrometer used.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. researchgate.net For this compound, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone. This peak is typically observed in the region of 1700-1725 cm⁻¹. oregonstate.edu

Other characteristic absorption bands would include those for C-H stretching vibrations of the alkyl groups, which appear around 2850-3000 cm⁻¹, and the C-O stretching vibration of the ether linkage, which is expected in the 1050-1150 cm⁻¹ region. chemicalbook.com The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the absence of a hydroxyl group, helping to distinguish it from its alcohol isomers. nist.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (Ketone) | Stretch | 1700 - 1725 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C-O (Ether) | Stretch | 1050 - 1150 |

| C-H (Alkyl) | Bend | 1350 - 1470 |

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from mixtures, assessing its purity, and quantifying its presence.

Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. researchgate.net When coupled with a Flame Ionization Detector (FID), GC-FID provides a robust method for assessing the purity of the compound and quantifying it in solvent mixtures. sielc.com The choice of the GC column is critical for achieving good separation from potential impurities or other components in a mixture. A nonpolar or mid-polar capillary column is typically suitable for the analysis of ketones. researchgate.net

High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of this compound, particularly for less volatile mixtures or when derivatization is employed. sielc.com Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is a common approach. sielc.com

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced analytical capabilities for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination that provides both separation and structural identification. researchgate.net As the components of a mixture are separated by the GC, they are introduced into the mass spectrometer, which generates a mass spectrum for each component, allowing for their definitive identification. gla.ac.uk

Thermal Desorption-GC-MS (TD-GC-MS) is a valuable technique for the analysis of volatile organic compounds (VOCs) like this compound that may be present in solid or liquid matrices. eag.com The sample is heated to release the volatile compounds, which are then trapped, concentrated, and introduced into the GC-MS system for analysis. pnnl.gov This method is particularly useful for environmental monitoring and materials testing. mdpi.com

Headspace-Solid Phase Microextraction-GC-HRMS (HS-SPME-GC-HRMS) is a highly sensitive and solvent-free sample preparation technique coupled with high-resolution analysis. nih.govfrontiersin.org In this method, a coated fiber is exposed to the headspace above a sample, where it adsorbs volatile analytes like this compound. The fiber is then transferred to the GC injector for thermal desorption and analysis by HRMS. This technique is ideal for the analysis of trace levels of the compound in complex matrices such as food and beverages. nih.gov

Computational Chemistry and Theoretical Studies on 4 Methoxypentan 2 One

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are fundamental to understanding the intricate details of chemical reactions. By solving approximations of the Schrödinger equation, these methods can model the electronic structure of molecules and map out the energy landscape of a reaction, providing insights into its feasibility, pathways, and selectivity.

A key aspect of studying reaction mechanisms is the identification of transition states and the calculation of their associated activation energies. The transition state represents the highest energy point along a reaction coordinate, and the activation energy is the minimum energy required for a reaction to occur. Lower activation energies correspond to faster reaction rates.

Theoretical methods such as the semi-empirical Austin Model 1 (AM1) and the more rigorous Density Functional Theory (DFT) are employed for these investigations. The AM1 method, known for its computational efficiency, can provide good agreement with experimental data for parameters like activation energies and proton affinities. researchgate.netresearchgate.net DFT, particularly with the B3LYP functional and the 6-31G* basis set, offers a higher level of theory and is widely used to calculate the geometries and energies of reactants, products, and transition states. researchgate.netresearchgate.net

For a reaction involving 4-Methoxypentan-2-one, computational chemists would model the starting materials and potential products. They would then use algorithms to locate the transition state structure connecting them. The energy difference between the reactants and the transition state yields the activation energy. These calculations can be performed for various proposed pathways to determine the most likely mechanism.

Table 1: Illustrative Activation Energies for a Hypothetical Reaction of this compound Note: This table is a hypothetical example to illustrate typical data from such studies.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Pathway A | AM1 | 18.5 |

| Pathway A | DFT (B3LYP/6-31G*) | 22.3 |

| Pathway B | AM1 | 25.1 |

When a reaction can yield multiple constitutional isomers (regioisomers) or stereoisomers, computational chemistry can predict the predominant product. Regioselectivity is the preference for one direction of bond making or breaking over others, while stereoselectivity is the preference for the formation of one stereoisomer over another.

By calculating the activation energies for the transition states leading to each possible product, the kinetically favored product can be identified. The pathway with the lowest activation energy will be the fastest and thus produce the major isomer. researchgate.net This approach is crucial in understanding reactions like cycloadditions, where different orientations of the reacting molecules can lead to various regio- and stereochemical outcomes. researchgate.netrsc.orgnih.gov For this compound, if it were to undergo a reaction such as an aldol addition, these calculations could predict which diastereomer would be preferentially formed by comparing the energies of the competing transition states.

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. rsc.org This technique is invaluable for understanding how a solute, such as this compound, interacts with its solvent environment and for assessing its conformational stability. mdpi.com

Table 2: Example Data from Molecular Dynamics Simulation of this compound in Water Note: This table is a hypothetical example to illustrate typical data from such studies.

| Property | Value |

|---|---|

| Average Number of Hydrogen Bonds (Ketone Oxygen to Water) | 1.8 |

| Radial Distribution Function g(r) peak (Ketone Oxygen - Water Hydrogen) | 1.9 Å |

| Self-Diffusion Coefficient of this compound | 2.1 x 10⁻⁵ cm²/s |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that correlates calculated molecular descriptors (numerical representations of molecular structure) with an experimentally measured property.

For this compound, a QSPR model could be developed to predict properties like boiling point, vapor pressure, or solvent activity. To build the model, a dataset of diverse molecules with known properties would be used. For each molecule, a set of descriptors (e.g., molecular weight, surface area, electronic properties) is calculated. Statistical methods are then used to find the best correlation between these descriptors and the property of interest. Once a reliable model is established, the descriptors for this compound can be calculated and input into the equation to predict its properties without the need for experimental measurement.

Table 3: Hypothetical QSPR Model for Predicting Boiling Point (BP) Note: This table is a hypothetical example to illustrate a QSPR model.

| Molecular Descriptor | Symbol | Coefficient | Value for this compound |

|---|---|---|---|

| Molecular Weight | MW | 0.85 | 116.16 |

| Polar Surface Area | PSA | 1.21 | 26.3 Ų |

| LogP (Octanol-Water Partition Coefficient) | LogP | -5.4 | 1.1 |

| Predicted Boiling Point (BP) = c₀ + 0.85(MW) + 1.21(PSA) - 5.4(LogP) | | | |

Conformational Analysis and Stereochemical Predictions

Molecules that are not rigid can exist in different spatial arrangements called conformations, which can be interconverted by rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. sapub.org

For this compound, which has several rotatable single bonds, computational methods can be used to perform a systematic search of its conformational space. cwu.edu By calculating the potential energy of the molecule as a function of its bond torsion angles, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The relative energies of these conformers determine their population at a given temperature. This analysis is crucial as the reactivity and physical properties of a molecule can depend on its preferred conformation. scispace.com For example, the accessibility of the ketone group to an incoming reagent might differ significantly between low-energy and high-energy conformers.

Table 4: Calculated Relative Energies of this compound Conformers Note: This table is a hypothetical example to illustrate typical data from such studies.

| Conformer | Dihedral Angle (C2-C3-C4-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | 65° (gauche) | 0.00 | 75.2 |

| 2 | 180° (anti) | 0.95 | 15.5 |

Environmental Chemistry and Degradation Pathways of 4 Methoxypentan 2 One

Biodegradation Studies and Environmental Persistence Assessment

Biodegradation, the breakdown of organic matter by microorganisms, is a critical process in determining the environmental persistence of a chemical. While specific biodegradation studies on 4-Methoxypentan-2-one are limited, insights can be gained from research on analogous compounds, particularly methyl tert-butyl ether (MTBE), which shares the ether functional group and the tertiary carbon structure.

The presence of the ether bond and the branched structure in compounds like MTBE can make them recalcitrant to biodegradation. nih.gov However, numerous studies have shown that certain microorganisms are capable of degrading MTBE, often through a process called cometabolism, where the degradation of the target compound is facilitated by the presence of another growth-promoting substrate. nih.govepa.gov

The initial step in the aerobic biodegradation of MTBE is often the cleavage of the ether bond, which is typically initiated by a monooxygenase enzyme, such as a cytochrome P-450. nih.govepa.gov This enzymatic attack can lead to the formation of tert-butyl alcohol (TBA) and formaldehyde. nih.govnih.gov A similar initial step could be hypothesized for this compound, where a monooxygenase could attack the ether linkage, leading to the formation of 4-hydroxy-4-methyl-2-pentanone and methanol (B129727).

The subsequent degradation of the resulting alcohol and ketone would then proceed through known metabolic pathways. For example, secondary alcohols can be oxidized by microorganisms to their corresponding ketones. nih.gov The resulting ketone, 4-hydroxy-4-methyl-2-pentanone, could then be further metabolized.

The persistence of this compound in the environment will depend on the presence of microbial populations with the appropriate enzymatic capabilities and the prevailing environmental conditions (e.g., presence of oxygen, nutrients, and suitable co-substrates). Based on the information from analogous compounds, it is likely that this compound is biodegradable, but the rate of degradation may be slow, and it may be considered moderately persistent in some environments.

Advanced Analytical Techniques for Environmental Trace Detection

The detection and quantification of trace levels of this compound in environmental matrices such as water, soil, and air are essential for assessing its distribution and fate. As a volatile organic compound, the most common and effective analytical technique for its determination is gas chromatography-mass spectrometry (GC-MS). thermofisher.comshimadzu.comthermofisher.com

For water samples, sample preparation techniques are often employed to extract and concentrate the analyte prior to GC-MS analysis. These techniques include:

Purge-and-Trap (P&T): This is a widely used method for the analysis of VOCs in water. thermofisher.com An inert gas is bubbled through the water sample, stripping the volatile compounds, which are then trapped on a sorbent material. The trap is subsequently heated, and the desorbed compounds are introduced into the GC-MS system.

Headspace Analysis (HS): In this technique, the water sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the headspace above the liquid. A sample of the headspace gas is then injected into the GC-MS. shimadzu.comchromatographyonline.com

Solid-Phase Microextraction (SPME): A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (either directly in the liquid or in the headspace). The analytes adsorb to the fiber, which is then transferred to the injection port of the GC for thermal desorption and analysis. thermofisher.com

For air samples, collection can be achieved using sorbent tubes or canisters, followed by thermal desorption and GC-MS analysis.

The mass spectrometer provides definitive identification of this compound based on its unique mass spectrum, while the gas chromatograph separates it from other compounds in the sample, allowing for accurate quantification. The use of selected ion monitoring (SIM) mode in the mass spectrometer can enhance the sensitivity and selectivity of the analysis, enabling the detection of very low concentrations of the target compound in complex environmental matrices. chromatographyonline.com

Table 3: Common Analytical Techniques for Trace Detection of Volatile Organic Compounds

| Technique | Principle | Applicability to this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio. thermofisher.comshimadzu.comthermofisher.com | Highly suitable for the identification and quantification of this compound in various environmental samples. |

| Purge-and-Trap (P&T) | Extraction and concentration of VOCs from aqueous samples. thermofisher.com | Effective for pre-concentrating this compound from water samples prior to GC-MS analysis. |

| Headspace (HS) Analysis | Analysis of volatile compounds in the gas phase above a liquid or solid sample. shimadzu.comchromatographyonline.com | A robust and automated method for the analysis of this compound in water and soil samples. |

| Solid-Phase Microextraction (SPME) | Extraction and concentration of analytes using a coated fiber. thermofisher.com | A simple and solvent-free technique for sample preparation for the analysis of this compound. |

Applications of 4 Methoxypentan 2 One in Organic Synthesis

Role as a Key Synthetic Building Block for Complex Organic Molecules

A synthetic building block is a readily available chemical compound that can be incorporated into the structure of a larger, more complex molecule. This often involves the strategic use of its functional groups to form new chemical bonds.

There is currently a lack of specific, documented examples in peer-reviewed literature demonstrating the use of 4-Methoxypentan-2-one as a key starting material or intermediate in the total synthesis of complex natural products or other intricate organic molecules. Its potential reactivity, such as enolate formation at the carbon atoms adjacent to the ketone, or cleavage of the ether linkage, suggests theoretical pathways for its use. However, without concrete examples from published research, its role as a significant building block remains speculative.

Intermediate in the Synthesis of Specialized Chemical Compounds (e.g., Agrochemicals, Pharmaceuticals)

The development of new agrochemicals and pharmaceuticals often involves the synthesis of novel molecular scaffolds. Chemical intermediates are crucial components in these synthetic pathways.

A thorough search of scientific and patent literature did not yield specific instances where this compound is explicitly mentioned as a direct precursor or intermediate in the synthesis of commercially significant agrochemicals or pharmaceuticals. While it is plausible that this compound could be used in proprietary industrial processes that are not publicly disclosed, there is no available data to substantiate such a role.

The following table summarizes the lack of available data for this subsection:

| Application Area | Use of this compound Documented? | Specific Examples Found |

| Agrochemical Synthesis | No | None |

| Pharmaceutical Synthesis | No | None |

Novel Catalytic Applications in Chemical Processes

Certain organic molecules can act as catalysts, accelerating chemical reactions without being consumed in the process. This can include organocatalysis, where a small organic molecule is used to catalyze a reaction.

There is no evidence in the current scientific literature to suggest that this compound has been investigated for or utilized in any novel catalytic applications. The development of new catalysts is an active area of research, but this particular compound does not appear to have been a focus of such studies.

Future Research Directions and Emerging Trends

Development of Novel, More Efficient, and Highly Selective Synthetic Routes

Future research is expected to focus on developing more sustainable and efficient methods for the synthesis of 4-methoxypentan-2-one and related β-alkoxy ketones. Key areas of exploration will likely include:

Catalytic Reductive Etherification: The development of novel catalytic systems for the reductive etherification of ketones with alcohols is a promising avenue. nih.govbohrium.comorganic-chemistry.org Research into well-defined cationic Ru-H complexes and other transition metal catalysts that can operate under mild conditions, potentially using environmentally benign reducing agents like molecular hydrogen, will be crucial. nih.govorganic-chemistry.org

Stereoselective Synthesis: For applications requiring specific stereoisomers, the development of highly selective reduction methods for β-alkoxy ketones to produce protected syn-1,3-diols is an area of interest. acs.org This involves the use of reagents like Et₃SiH and SnCl₄ to achieve high diastereoselectivities. acs.org

Green Chemistry Approaches: A significant trend is the move towards greener synthetic methods. ijcps.orgaip.org This includes the use of renewable starting materials, less hazardous reagents, and reaction conditions that minimize energy consumption and waste generation. ijcps.orgrsc.org The exploration of bio-based solvents and catalysts is also a key aspect of this trend. vertecbiosolvents.com

| Synthetic Approach | Key Features | Potential Advantages |

| Catalytic Reductive Etherification | Use of transition metal catalysts (e.g., Ru, Pt, Fe) with reducing agents (e.g., H₂, silanes). nih.govorganic-chemistry.org | High chemoselectivity, milder reaction conditions, potential for use of sustainable reducing agents. nih.gov |

| Stereoselective Reduction | Conversion of β-hydroxy ketones to syn-1,3-ethylidene acetals with high diastereoselectivity. acs.org | Access to specific stereoisomers for specialized applications. |

| Green Synthetic Routes | Utilization of renewable feedstocks, non-toxic catalysts, and energy-efficient processes. ijcps.orgrsc.org | Reduced environmental impact, improved safety, and alignment with sustainability goals. aip.orgvertecbiosolvents.com |

In-depth Mechanistic Investigations of Underexplored Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for process optimization and the discovery of new reactions. Future mechanistic studies will likely focus on:

Reductive Etherification Pathways: Detailed investigations into the various potential pathways of reductive etherification, such as the direct, ketal, and enol pathways, are needed. nih.gov Density Functional Theory (DFT) calculations can provide valuable molecular-level insights into these mechanisms. nih.gov

Role of Catalysts: Elucidating the precise role of different catalytic species, including Lewis acids and transition metals, in activating substrates and controlling selectivity is a key area for research. researchgate.netresearchgate.net

Side Reaction Pathways: A thorough understanding of the mechanisms leading to the formation of byproducts, such as dialkyl ethers from alcohol dehydration, is necessary to develop strategies for their suppression. aalto.fi

Advancements in Ultra-Trace Analytical Detection and Profiling

As a volatile organic compound (VOC), the detection of this compound at ultra-trace levels in various matrices is critical for environmental monitoring and quality control. solventwasher.comazom.com Future advancements in this area are expected to involve:

High-Sensitivity Mass Spectrometry: The use of advanced mass spectrometry techniques, such as Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-TOFMS), will enable real-time detection at extremely low concentrations, down to parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) levels. azom.com

Chromatographic Methods: Further development of Gas Chromatography-Mass Spectrometry (GC-MS) methods, including sample preparation techniques like purge-and-trap and solid-phase microextraction (SPME), will continue to be important for the robust analysis of VOCs in environmental samples. epa.govsepscience.comiltusa.com

Portable and Real-Time Analyzers: The development of portable and field-deployable analytical instruments will allow for on-site and real-time monitoring of this compound in industrial and environmental settings. iltusa.com

| Analytical Technique | Principle | Limit of Detection (LOD) | Applications |

| GC-MS | Separation by gas chromatography followed by detection with a mass spectrometer. iltusa.com | Varies with sample preparation; can reach low ng/L levels. researchgate.net | Environmental monitoring of air, water, and soil. sepscience.com |

| PTR-TOFMS | Soft chemical ionization using H₃O⁺ ions followed by time-of-flight mass analysis. azom.com | As low as 750 parts-per-quadrillion (ppq). azom.com | Real-time analysis of VOCs in air. azom.com |

Integration of Machine Learning and Artificial Intelligence with Computational Approaches for Predictive Modeling

The integration of machine learning (ML) and artificial intelligence (AI) with computational chemistry is set to revolutionize the study of organic molecules. mdpi.comrsc.org For this compound, these approaches can be applied to:

Predictive Modeling of Properties: AI and ML algorithms can be trained on large datasets to accurately predict various physical and chemical properties of molecules, aiding in the design of new compounds with desired characteristics. mdpi.comnih.gov

Reaction Prediction and Optimization: Machine learning models can predict the outcomes of chemical reactions, including yields and selectivity, potentially surpassing human intuition in some cases. mdpi.com This can significantly accelerate the discovery and optimization of synthetic routes.

De Novo Molecular Design: AI-assisted platforms can generate novel molecular structures with optimized properties, opening up new possibilities for the design of functional molecules. nih.govacs.org

Exploration of New Catalytic Systems for this compound Reactions

The discovery of novel and more efficient catalytic systems is a continuous driver of innovation in organic synthesis. For reactions involving this compound, such as its synthesis or subsequent transformations, research into new catalysts will be crucial. Areas of focus include:

Bifunctional Organocatalysts: The design and application of chiral bifunctional organocatalysts for asymmetric reactions, such as Michael additions, can provide access to enantiomerically enriched products. mdpi.comnih.govmdpi.com

Heterogeneous Catalysts: The development of robust and recyclable heterogeneous catalysts, such as hydrotalcite-supported bimetallic catalysts, offers advantages in terms of process simplification and sustainability. acs.org

Cooperative Catalysis: Exploring cooperative catalytic systems, for instance, combining a cobalt catalyst with a Lewis acid for reductive etherification, can lead to enhanced reactivity and selectivity. acs.org

Multidisciplinary Research Bridging Organic Synthesis and Environmental Science

The environmental fate and impact of industrial solvents like this compound are of increasing concern. solventwasher.comthomasnet.comgrin.com Future research will require a multidisciplinary approach that integrates organic synthesis with environmental science to:

Develop Greener Solvents: The principles of green chemistry will guide the design and synthesis of new solvents that are derived from renewable resources, have low toxicity, are biodegradable, and have reduced VOC emissions. aip.orgvertecbiosolvents.compnas.orgwikipedia.org

Assess Environmental Impact: Comprehensive studies on the atmospheric degradation, biodegradability, and potential for bioaccumulation of this compound and its alternatives are needed to fully understand their environmental footprint. esig.org

Promote a Circular Economy: Research into the recycling and reuse of solvents is essential to minimize waste and move towards a more sustainable chemical industry. thomasnet.com This includes developing efficient methods for solvent recovery and purification.

Q & A

Q. What are the recommended synthetic routes for 4-Methoxypentan-2-one in laboratory settings?

- Methodological Answer : Synthesis of this compound typically involves alkylation or oxidation strategies. For instance, Claisen condensation between methyl acetoacetate and a methoxy-containing alkyl halide under basic conditions (e.g., NaH or KOH) can yield the ketone intermediate. Subsequent hydrolysis and decarboxylation may be required. Alternative routes include the Grignard reaction of 4-methoxypropanal with methyl magnesium bromide, followed by oxidation of the resulting secondary alcohol using Jones reagent (CrO₃/H₂SO₄). Purification often involves fractional distillation, with boiling points reported around 158–161°C . Ensure inert atmospheres for moisture-sensitive steps.

Q. What safety precautions are essential when handling this compound in experimental procedures?

- Methodological Answer : Due to its volatility and potential toxicity, handling requires:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Management : Collect organic waste separately and dispose via licensed hazardous waste facilities to prevent environmental contamination .

- Spill Response : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous washdowns .

Q. How can researchers characterize the purity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : H NMR should show a singlet for the methoxy group (~δ 3.3 ppm) and a triplet for the ketone-adjacent methylene group (~δ 2.1 ppm). C NMR confirms the carbonyl carbon (~δ 208 ppm).

- GC-MS : Use a polar column (e.g., DB-WAX) with derivatization (e.g., DNPH) to enhance volatility and detection. Compare retention times and mass spectra with standards .

- FTIR : Look for a strong C=O stretch (~1715 cm⁻¹) and C-O-C asymmetric stretching (~1250 cm⁻¹) .

Advanced Questions

Q. What reaction mechanisms are involved in the oxidation of this compound derivatives, and how can intermediates be stabilized?

- Methodological Answer : Sulfur-containing derivatives (e.g., 4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one) undergo oxidation to sulfoxides or sulfones via electrophilic pathways. Stabilizing intermediates requires:

- Low Temperatures : Slow reaction rates to prevent over-oxidation.

- Chelating Agents : Use EDTA to sequester metal ions that catalyze decomposition.

- Solvent Choice : Polar aprotic solvents (e.g., DCM) minimize side reactions . Confirm intermediates via LC-MS or S NMR.

Q. How should researchers design experiments to resolve contradictions in reported physicochemical properties of this compound?

- Methodological Answer : Discrepancies in melting points or solubility can arise from impurities or polymorphic forms. To resolve:

- DSC Analysis : Determine melting behavior with differential scanning calorimetry to identify polymorphs .

- Recrystallization Trials : Test solvents (e.g., hexane/EtOAc) to isolate pure crystalline forms.

- Cross-Validation : Compare data with USP/Ph. Eur. standards using validated methods (e.g., HPLC with UV detection at 254 nm) .

Q. What methodological considerations are critical when assessing the biological activity of this compound in antimicrobial assays?

- Methodological Answer :

- Positive/Negative Controls : Include standard antibiotics (e.g., ampicillin) and solvent-only controls.

- MIC Determination : Use broth microdilution assays (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL.

- Synergy Studies : Combine with sub-inhibitory doses of known antimicrobials to assess potentiation effects.

- Mechanistic Probes : Employ fluorescence-based assays (e.g., SYTOX Green) to evaluate membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.